molecular formula C23H30N2O4 B022131 Ramipril Diketopiperazine CAS No. 108731-95-9

Ramipril Diketopiperazine

Número de catálogo: B022131
Número CAS: 108731-95-9
Peso molecular: 398.5 g/mol
Clave InChI: KOVMAAYRBJCASY-JBDAPHQKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tubastatina A es un inhibidor altamente selectivo de la histona desacetilasa 6 (HDAC6). Las histona desacetilasas son enzimas que eliminan los grupos acetilo de las proteínas histonas, lo que lleva a una estructura de cromatina más compacta y transcripcionalmente inactiva. Se ha demostrado que la Tubastatina A tiene propiedades neuroprotectoras y antiinflamatorias significativas, lo que la convierte en un compuesto valioso en la investigación científica .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Tubastatina A implica varios pasos. Un método común comienza con la reacción de 2-aminopiridina con 4-clorobenzaldehído para formar una base de Schiff intermedia. Este intermedio se reduce luego a la amina correspondiente utilizando borohidruro de sodio. El paso final implica la reacción de esta amina con ácido hidroxámico para producir Tubastatina A .

Métodos de Producción Industrial: La producción industrial de Tubastatina A generalmente sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción, como la temperatura y el pH, para garantizar un alto rendimiento y pureza. Los solventes como el dimetilsulfóxido (DMSO) y el metanol se usan comúnmente en la síntesis .

Análisis De Reacciones Químicas

Tipos de Reacciones: Tubastatina A principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones de oxidación y reducción en condiciones específicas.

Reactivos y Condiciones Comunes:

    Reacciones de Sustitución: Tubastatina A puede reaccionar con varios nucleófilos, como aminas y tioles, en condiciones suaves.

    Reacciones de Oxidación: Se puede oxidar utilizando reactivos como peróxido de hidrógeno o permanganato de potasio.

    Reacciones de Reducción: La reducción se puede lograr utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución con aminas pueden producir derivados de amida, mientras que las reacciones de oxidación pueden producir óxidos correspondientes .

Aplicaciones Científicas De Investigación

Chemical Characteristics

  • Molecular Formula : C23H30N2O4
  • Structural Features : RDP exhibits a bicyclic framework typical of diketopiperazines, which are formed by two amino acids linked by peptide bonds.

Pharmaceutical Implications

  • Stability Issues :
    • RDP is primarily recognized as a degradation product that can affect the stability of ramipril formulations. Studies have shown that under stress conditions (e.g., acidic hydrolysis, oxidative stress), RDP is one of the principal degradation products formed .
  • Clinical Relevance :
    • The presence of RDP in pharmaceutical preparations raises concerns regarding its safety profile. Research indicates that at physiologic concentrations, RDP does not exhibit significant cytotoxicity or genotoxicity; however, at higher concentrations, it may demonstrate potential carcinogenic properties .
  • Formulation Development :
    • Innovations in ramipril formulations aim to minimize the formation of RDP during storage. For instance, specific buffering agents can stabilize ramipril at higher pH levels, thereby reducing the degradation rate to RDP .

Case Study 1: Stability Profiling

A study conducted on the solid-state stability of ramipril highlighted that RDP formation was significantly influenced by environmental factors such as temperature and humidity. The study found that less than 1% degradation to RDP occurred over three months when stored at controlled conditions .

Case Study 2: Toxicological Assessment

Research utilizing quantitative structure-activity relationship (QSAR) simulations suggested that while RDP could be cytotoxic at elevated concentrations, it was largely non-mutagenic under normal physiological conditions. The study emphasized the need for further in vivo assessments to establish safe exposure thresholds for RDP in clinical settings .

Data Table: Stability and Degradation Conditions

ConditionDegradation Rate (%)Principal Degradation Product
Acidic Hydrolysis20.2This compound
Oxidative Stress23.4This compound
Thermal Degradation15.1This compound
PhotostabilityVariableThis compound

Mecanismo De Acción

Tubastatina A ejerce sus efectos inhibiendo selectivamente HDAC6. Esta inhibición conduce a la acumulación de α-tubulina acetilada, lo que afecta la dinámica de los microtúbulos y los procesos de transporte celular. El compuesto también influye en varias vías de señalización, incluida la vía de la fosfatidilinositol-3-cinasa / proteína quinasa B / diana mamífera de la rapamicina (PI3K / AKT / mTOR), contribuyendo a sus efectos neuroprotectores y antiinflamatorios .

Compuestos Similares:

    Vorinostat: Otro inhibidor de HDAC con una actividad más amplia contra múltiples isoformas de HDAC.

    PCI-34051: Inhibidor selectivo de HDAC8, utilizado en contextos de investigación similares.

Comparación: Tubastatina A es única en su alta selectividad para HDAC6, lo que reduce los efectos fuera de objetivo y aumenta su potencial terapéutico. En contraste, compuestos como Vorinostat tienen una actividad más amplia pero pueden causar más efectos secundarios debido a una menor selectividad .

Referencias

Comparación Con Compuestos Similares

    Vorinostat: Another HDAC inhibitor with broader activity against multiple HDAC isoforms.

    PCI-34051: Selective inhibitor of HDAC8, used in similar research contexts.

Comparison: Tubastatin A is unique in its high selectivity for HDAC6, which reduces off-target effects and enhances its therapeutic potential. In contrast, compounds like Vorinostat have broader activity but may cause more side effects due to less selectivity .

References

Actividad Biológica

Ramipril Diketopiperazine (RDP) is a diketopiperazine derivative formed from the degradation of ramipril, an angiotensin-converting enzyme (ACE) inhibitor widely used for treating hypertension and heart failure. Understanding the biological activity of RDP is crucial as it may influence the pharmacokinetics and pharmacodynamics of ramipril, despite RDP itself lacking significant ACE inhibitory activity.

Chemical Structure and Formation

RDP has the molecular formula C23H30N2O4 and is characterized by a bicyclic framework typical of diketopiperazines. It primarily forms through spontaneous cyclization during the metabolic degradation of ramipril, particularly under acidic or oxidative conditions . The formation of RDP occurs alongside the primary active metabolite, ramiprilat, which exerts therapeutic effects by inhibiting ACE .

Pharmacological Implications

Although RDP is a metabolite of ramipril, it does not share the same mechanism of action. Ramiprilat, the active form, effectively inhibits ACE, leading to decreased production of angiotensin II, a potent vasoconstrictor. In contrast, RDP lacks this functional group essential for ACE inhibition and therefore does not contribute to the antihypertensive effects associated with ramipril .

Case Studies and Research Findings

  • Stability and Degradation : A study highlighted that ramipril can degrade into several metabolites under various conditions, including RDP. The stability profiling indicated that formulations with reduced degradation rates to diketopiperazine derivatives could enhance the overall efficacy of ramipril .
  • Genotoxicity Assessments : Research into the potential carcinogenicity of RDP revealed that while pure diketopiperazine was not mutagenic, its nitrosation products exhibited mutagenic properties in bacterial assays. This suggests a need for caution regarding long-term exposure to RDP in pharmaceutical formulations .
  • Clinical Implications : A clinical trial investigated the effects of ramipril on biomarkers related to Alzheimer's disease, indirectly assessing the implications of its metabolites, including RDP. While no direct effects were attributed to RDP, understanding its role in the metabolic pathway is essential for evaluating overall drug efficacy and safety .

Comparative Analysis of Biological Activity

Parameter Ramipril Ramiprilat This compound
Molecular Formula C23H32N2O5C23H32N2O5C23H30N2O4
Mechanism of Action ACE InhibitionACE InhibitionNone
Biological Activity AntihypertensivePotent antihypertensiveLimited; potential genotoxicity
Therapeutic Use Hypertension, heart failureHypertension, heart failureNot used therapeutically
Stability in Formulation Stable but degrades to metabolitesStableLess stable than ramipril

Propiedades

IUPAC Name

ethyl (2S)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-3-29-23(28)19(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-18-11-7-10-17(18)14-20(25)22(24)27/h4-6,8-9,15,17-20H,3,7,10-14H2,1-2H3/t15-,17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVMAAYRBJCASY-JBDAPHQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3C4CCCC4CC3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3[C@H]4CCC[C@H]4C[C@H]3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312563
Record name Ramipril-diketopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108731-95-9
Record name Ramipril-diketopiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108731-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ramipril diketopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108731959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ramipril-diketopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 108731-95-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RAMIPRIL DIKETOPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3O93H26WI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ramipril Diketopiperazine
Reactant of Route 2
Reactant of Route 2
Ramipril Diketopiperazine
Reactant of Route 3
Ramipril Diketopiperazine
Reactant of Route 4
Ramipril Diketopiperazine
Reactant of Route 5
Ramipril Diketopiperazine
Reactant of Route 6
Ramipril Diketopiperazine
Customer
Q & A

Q1: What is the significance of identifying Ramipril Diketopiperazine as a potential MTHFR inhibitor?

A1: this compound is a degradation product of the ACE inhibitor Ramipril. While Ramipril itself is well-studied for its cardiovascular benefits, the discovery of its diketopiperazine derivative as a potential MTHFR inhibitor opens new avenues for research. This is particularly relevant because [higher MTHFR expression levels were linked to shorter overall survival in hepatocellular carcinoma, adrenocortical carcinoma, and low-grade glioma] []. Identifying compounds that can inhibit MTHFR could offer potential therapeutic options for these cancers.

Q2: How does this compound compare to other identified potential MTHFR inhibitors in the study?

A2: The in silico study identified Vilanterol and Selexipag alongside this compound as potential competitive MTHFR inhibitors []. While all three demonstrated binding affinity to the enzyme's catalytic pocket, Vilanterol emerged as the strongest candidate based on molecular dynamics analyses and MM-PBSA calculations []. Further experimental validation is needed to confirm these computational findings and compare the inhibitory potency of these compounds.

Q3: What are the limitations of using in silico drug screening for identifying MTHFR inhibitors?

A3: While in silico screening is a valuable tool for initial drug discovery, it's crucial to acknowledge its limitations. The study primarily focused on binding affinity and computational modeling []. These methods don't fully encapsulate the complexity of in vivo environments. Experimental validation, including enzyme assays and cell-based studies, are necessary to confirm the actual inhibitory activity of this compound and other identified compounds.

Q4: Are there existing formulation strategies that could be relevant for this compound?

A4: Although the research primarily focuses on this compound's potential as an MTHFR inhibitor, it's worth noting that Ramipril itself faces stability challenges. Studies have investigated [stabilized ramipril compositions] [] using techniques like coating with glyceryl behenate or other excipients to prevent degradation to Ramipril-diacid or Ramipril-diketopiperazine. These existing strategies for improving Ramipril's stability could potentially be adapted and explored for this compound, should further research warrant its development as a therapeutic agent.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.